9H-Fluorene-9,9-dimethanol

Description

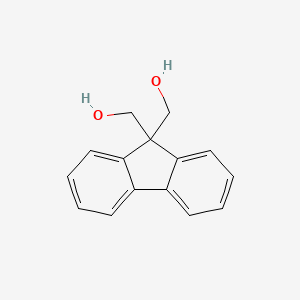

Structure

3D Structure

Properties

IUPAC Name |

[9-(hydroxymethyl)fluoren-9-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16-17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBLISBUFROBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322885 | |

| Record name | 9H-Fluorene-9,9-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-93-8 | |

| Record name | 9H-Fluorene-9,9-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-9,9-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4425-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene-9,9-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluorene-9,9-diyldimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9H-Fluorene-9,9-dimethanol synthesis protocol

An In-Depth Technical Guide to the Synthesis of 9H-Fluorene-9,9-dimethanol

Abstract

This guide provides a comprehensive, research-grade protocol for the synthesis of this compound, a valuable bifunctional molecule utilized as a building block in materials science and medicinal chemistry.[1] The presented methodology is a robust two-step process commencing with the readily available starting material, 9H-fluorene. The core of this synthesis involves a base-mediated double formylation at the C9 position, followed by a selective reduction of the resulting dialdehyde intermediate. This document furnishes a detailed mechanistic rationale, a step-by-step experimental procedure, quantitative data tables, purification techniques, and essential safety protocols, designed for researchers and professionals in chemical and pharmaceutical development.

Synthetic Strategy and Mechanistic Rationale

The conversion of 9H-fluorene to this compound is efficiently achieved through a two-stage process. This strategy leverages the unique acidity of the C9 protons of the fluorenyl group, which facilitates the initial carbon-carbon bond formation.

Stage 1: Base-Mediated Double Formylation The protons on the C9 methylene bridge of fluorene are significantly acidic (pKa ≈ 22.6 in DMSO) due to the aromatic stabilization of the resulting fluorenyl anion. This allows for deprotonation by a suitable base, such as sodium ethoxide or potassium ethoxide, to form a potent nucleophile.[1] This nucleophilic anion then attacks the electrophilic carbonyl carbon of a formylating agent, such as ethyl formate. The reaction is performed with an excess of both the base and the formylating agent to drive the reaction towards double addition at the C9 position, yielding a 9,9-diformylfluorene intermediate.[1][2] This intermediate is often not isolated but carried directly into the next step.

Stage 2: Selective Carbonyl Reduction The diformyl intermediate is subsequently reduced to the target diol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols without affecting other potentially reducible functional groups.[3] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbons of the diformyl intermediate.[4][5] A subsequent workup with a protic solvent (e.g., methanol or water) protonates the resulting alkoxide intermediates to yield the final this compound product.[6][7]

Caption: Overall two-stage synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures in the chemical literature.[1][2] Researchers should perform a thorough risk assessment before commencing any experimental work.

Part A: Synthesis of 9,9-Diformylfluorene Intermediate

Reagent Table

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 9H-Fluorene | C₁₃H₁₀ | 166.22 | 15.0 g | 0.09 | Starting Material |

| Potassium Ethoxide | C₂H₅KO | 84.16 | 45.4 g | 0.54 | Base |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 250 mL | - | Anhydrous Solvent |

| Ethyl Formate | C₃H₆O₂ | 74.08 | 40.0 g | 0.54 | Formylating Agent |

Procedure:

-

Reaction Setup: To a dry 500 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add potassium ethoxide (45.4 g, 0.54 mol) and anhydrous diethyl ether (150 mL) under a nitrogen atmosphere.[1]

-

Fluorene Addition: Cool the flask in an ice-water bath. Separately, dissolve 9H-fluorene (15.0 g, 0.09 mol) in anhydrous diethyl ether (100 mL). Add this solution dropwise to the stirred potassium ethoxide suspension over 30 minutes.[1]

-

Anion Formation: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour. The formation of the fluorenyl anion may be indicated by a color change.

-

Formylation: Add ethyl formate (40.0 g, 0.54 mol) dropwise to the reaction mixture while maintaining the temperature below 10 °C.[1]

-

Reaction Completion: After the addition of ethyl formate, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring until Thin-Layer Chromatography (TLC) indicates the complete consumption of the starting material.[1]

-

Workup: Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate. Combine the organic phases, wash with saturated brine solution, dry over anhydrous sodium sulfate, and filter.[1]

-

Solvent Removal: Remove the solvent under reduced pressure to yield the crude 9,9-diformylfluorene intermediate, which is used in the next step without further purification.[1]

Part B: Reduction to this compound

Reagent Table

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Crude Intermediate | - | ~224.24 | ~20.2 g | ~0.09 | From Part A |

| Methanol | CH₃OH | 32.04 | 200 mL | - | Solvent |

| Sodium Borohydride | NaBH₄ | 37.83 | 6.8 g | 0.18 | Reducing Agent |

Procedure:

-

Dissolution: In a 500 mL flask, dissolve the crude intermediate from Part A in methanol (200 mL) with stirring.[1]

-

Reduction: To this solution, add sodium borohydride (6.8 g, 0.18 mol) in small portions at room temperature. The addition may cause gas evolution and a slight exotherm; control the rate of addition to maintain a gentle reaction.[1][7]

-

Reaction Monitoring: Stir the reaction at room temperature until TLC confirms the complete disappearance of the intermediate aldehyde.

-

Isolation: Upon completion, filter the reaction mixture. Collect the filtrate and remove the solvent under reduced pressure.[1]

-

Purification: The resulting solid is purified by recrystallization from toluene to afford the final product, this compound, as a solid.[1]

Mechanism of NaBH₄ Reduction

The reduction of the diformyl intermediate proceeds via a well-established nucleophilic addition mechanism. The hydride ion from NaBH₄ acts as the nucleophile.

Caption: Nucleophilic addition of hydride to a carbonyl group.

Characterization and Physical Properties

The final product should be characterized to confirm its identity and purity.

Physical Properties Table

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | |

| Molecular Weight | 226.27 g/mol | [8] |

| Appearance | White to off-white solid | - |

| Melting Point | 142-145 °C |

Expected Analytical Data:

-

¹H NMR: Expect signals for the aromatic protons of the fluorene backbone and characteristic peaks for the methylene (-CH₂-) and hydroxyl (-OH) protons.

-

¹³C NMR: Signals corresponding to the C9 quaternary carbon, the hydroxymethyl carbons, and the aromatic carbons.

-

IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching, along with peaks for aromatic C-H bonds.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

9H-Fluorene/9-Fluorenone: May cause skin and eye irritation. Avoid dust inhalation.[11][12]

-

Potassium/Sodium Ethoxide: Highly corrosive and moisture-sensitive. Reacts violently with water. Handle under an inert atmosphere.

-

Diethyl Ether/Toluene: Highly flammable liquids. Keep away from ignition sources.[10]

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.[4]

Experimental Workflow

The following diagram outlines the logical flow of the entire synthesis and analysis process.

Caption: General workflow for synthesis and characterization.

References

-

Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

-

Clark, J. (2023). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

-

Allen. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]

-

BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

-

Reis, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

-

Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]

-

Harper College. (2005, October 9). 9-Fluorenone MSDS. Retrieved from [Link]

-

Moodle@Units. (n.d.). 9-Fluorenone Safety Data Sheet. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 9-Fluorenone, 99+% (gc). Retrieved from [Link]

-

ResearchGate. (n.d.). A one-pot diastereoselective synthesis of 1,3-diols and 1,3,5-triols via cascade reactions of arylalkynyl Grignard reagents with enol esters. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for preparing 9-fluorenyl methanol. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. Retrieved from [Link]

-

Semantic Scholar. (n.d.). An Expedient Preparation of 9-Fluorenylmethanol. Retrieved from [Link]

- Google Patents. (n.d.). CN103351280A - Simple preparation process of 9-fluorenemethanol.

-

National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene.

-

Canadian Intellectual Property Office. (n.d.). High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129. Retrieved from [Link]

Sources

- 1. 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 2. CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. books.rsc.org [books.rsc.org]

- 7. CN103351280A - Simple preparation process of 9-fluorenemethanol - Google Patents [patents.google.com]

- 8. This compound | C15H14O2 | CID 345022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. moodle2.units.it [moodle2.units.it]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

physicochemical properties of 9H-Fluorene-9,9-dimethanol

An In-depth Technical Guide to the Physicochemical Properties of 9H-Fluorene-9,9-dimethanol

Abstract

This technical guide provides a comprehensive analysis of the (CAS No: 4425-93-8). Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural, thermal, and spectroscopic characteristics of this important fluorene derivative. We present a synthesis of empirical data and theoretical principles, offering field-proven insights into its behavior and application. The guide includes detailed methodologies for characterization, data presented in accessible formats, and a foundational framework for its use as a versatile chemical building block.

Introduction: The Fluorene Scaffold in Modern Chemistry

The fluorene moiety, a rigid, planar, and electron-rich tricyclic aromatic system, is a privileged scaffold in both materials science and medicinal chemistry.[1] Its derivatives are foundational to the development of high-performance organic electronics, including organic light-emitting diodes (OLEDs), due to their favorable photoelectric properties and thermal stability.[2] In the pharmaceutical realm, the fluorene core is present in numerous pharmacologically active compounds, where its rigid structure serves to orient appended functional groups in a precise three-dimensional arrangement, facilitating specific interactions with biological targets.[2][3]

This compound is an aryldiol that stands out as a particularly useful intermediate. The substitution at the C9 position with two hydroxymethyl groups serves two critical functions: it disrupts the planarity just enough to enhance solubility and processability compared to the parent fluorene, and it provides two reactive handles for further chemical elaboration. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its effective utilization in the synthesis of novel polymers, ligands, and potential therapeutic agents.[4][5]

Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's identity and core properties is the bedrock of all subsequent experimental work. These parameters dictate everything from solvent selection for a reaction to the interpretation of analytical data.

Chemical Identifiers

The unambiguous identification of this compound is established through a standard set of chemical descriptors.

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | [9-(hydroxymethyl)fluoren-9-yl]methanol | [6] |

| CAS Number | 4425-93-8 | [7][8] |

| Molecular Formula | C₁₅H₁₄O₂ | [6][8] |

| Molecular Weight | 226.27 g/mol | [6][7][8] |

| InChI Key | RHBLISBUFROBBC-UHFFFAOYSA-N | [7] |

| SMILES | OCC1(CO)c2ccccc2-c3ccccc13 | [7] |

| Appearance | White crystalline solid | Inferred from typical properties of similar compounds |

| Assay | ≥98% | [7] |

Thermal and Physical Properties

The thermal properties of a compound are critical indicators of its purity, stability, and handling requirements.

Table 2: Key Physical and Thermal Data

| Property | Value | Comments | Source(s) |

| Melting Point | 142-145 °C (lit.) | A sharp melting range is indicative of high purity. | [5][7][9] |

| Boiling Point | 422.8 °C at 760 mmHg | Likely a predicted value; decomposition may occur at this temperature. | [10] |

| Density | 1.2 ± 0.1 g/cm³ | Predicted value. | [10] |

| Flash Point | 207.4 ± 15.8 °C | Predicted value. | [10] |

The melting point is a crucial, experimentally verified parameter. For a crystalline solid, a narrow melting range, such as the 142-145 °C reported, suggests a high degree of purity.[7] This thermal stability up to its melting point allows for its use in reactions conducted at elevated temperatures, provided they remain below this threshold.

Solubility Profile: The Key to Application

Solubility is a pivotal physicochemical property that governs the design of synthetic routes, purification strategies, and formulation for biological assays. As an aryldiol, this compound exhibits a predictable yet nuanced solubility profile. The large, nonpolar fluorene core dominates its character, rendering it insoluble in water. However, the two polar hydroxyl groups allow for hydrogen bonding and dipole-dipole interactions, enabling solubility in a range of polar organic solvents.

Table 3: Qualitative Solubility Profile

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Strong dipole-dipole interactions facilitate solvation of the diol functionality. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The solvent can act as both a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble | Good general solvents for moderately polar organic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Moderately Soluble | THF is generally a better solvent due to its higher polarity. |

| Aromatic | Toluene, Benzene | Sparingly Soluble | The nonpolar solvent primarily interacts with the fluorene backbone. |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | Insufficient polarity to overcome the crystal lattice energy. |

| Aqueous | Water | Insoluble | The large hydrophobic fluorene core prevents dissolution. |

Protocol for Quantitative Solubility Determination

For applications in drug development, such as formulation for high-throughput screening, a precise quantitative understanding of solubility is essential. The following protocol, based on the gravimetric analysis of a saturated solution, provides a reliable method for determining this value.

Caption: Experimental workflow for quantitative solubility determination.

Methodology:

-

Preparation: Add an excess of this compound to a vial containing a precise volume (e.g., 2.0 mL) of the chosen analytical-grade solvent.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Filtration: After equilibration, allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a volumetric pipette, passing it through a 0.45 µm syringe filter to remove any suspended microcrystals.

-

Gravimetric Analysis: Transfer the filtered solution to a pre-weighed vial. Carefully remove the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

-

Calculation: Once the solid is completely dry, re-weigh the vial. The mass of the dissolved solid is the final weight minus the initial vial weight. Calculate the solubility, typically expressed in mg/mL or g/100 mL.

Trustworthiness Check: This protocol is self-validating. The presence of undissolved solid at the end of the equilibration step confirms that a saturated solution was achieved. Consistency across replicate measurements will ensure the reliability of the determined value.

Spectroscopic and Analytical Characterization

The structural elucidation and purity confirmation of this compound rely on a suite of standard analytical techniques. The expected spectral features are directly correlated with its molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by features corresponding to the hydroxyl groups and the aromatic system. An ATR-IR spectrum is available in the literature.[6]

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3600 - 3200 | O-H | Strong, broad band due to hydrogen bonding of the hydroxyl groups. |

| 3100 - 3000 | C-H (sp²) | Aromatic C-H stretching. |

| 3000 - 2850 | C-H (sp³) | Aliphatic C-H stretching from the -CH₂- groups. |

| ~1600, ~1450 | C=C | Aromatic ring stretching vibrations. |

| ~1050 | C-O | C-O stretching of the primary alcohol. |

Causality in Interpretation: The broadness of the O-H stretch is a direct consequence of intermolecular hydrogen bonding in the solid state. In a very dilute solution in a non-polar solvent, a sharper, higher-frequency peak would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Aromatic Protons (δ ≈ 7.2-7.8 ppm): The eight protons on the fluorene ring system would appear as a series of complex multiplets. The specific chemical shifts and coupling constants depend on their position relative to the C9 center.

-

Methylene Protons (-CH₂-) (δ ≈ 3.5-4.0 ppm): The four protons of the two -CH₂- groups are chemically equivalent and would likely appear as a singlet.

-

Hydroxyl Protons (-OH) (δ ≈ 1.5-3.0 ppm): The two hydroxyl protons would appear as a broad singlet. Its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding exchange. Adding a drop of D₂O would cause this signal to disappear, confirming its assignment.

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (δ ≈ 120-150 ppm): Multiple signals are expected for the aromatic carbons of the fluorene system. Quaternary carbons would have lower intensities.

-

C9 Carbon (δ ≈ 50-60 ppm): The unique sp³-hybridized quaternary carbon at the C9 position would appear in this region.

-

Methylene Carbons (-CH₂OH) (δ ≈ 60-70 ppm): The two equivalent methylene carbons would give rise to a single signal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) experiment would be at an m/z of 226.27. Common fragmentation patterns would likely involve the loss of water (H₂O) or a hydroxymethyl radical (•CH₂OH).

Applications and Chemical Reactivity

This compound is primarily utilized as a synthetic intermediate. Its utility stems from the reactivity of the two primary alcohol groups, which can undergo a variety of common organic transformations.

-

Polymer Synthesis: It can be used as a diol monomer in condensation polymerizations to create polyesters and polyethers. The incorporation of the rigid fluorene unit into the polymer backbone can impart desirable properties such as high thermal stability and specific optoelectronic characteristics.[4]

-

Ligand Synthesis: The hydroxyl groups can be converted to other functionalities, such as phosphinites, to create bidentate ligands for transition metal catalysis.[4] For example, reaction with chlorodiphenylphosphine can yield diphosphinite ligands.

-

Derivatization for Drug Discovery: In a drug development context, the diol can serve as a scaffold. The hydroxyl groups can be functionalized to explore structure-activity relationships (SAR). For instance, they can be converted to ethers, esters, or amines to modulate properties like solubility, lipophilicity, and target binding.

Caption: Key synthetic applications of this compound.

Conclusion

This compound is a well-characterized compound with a robust set of physicochemical properties that make it a valuable and versatile building block in both materials and medicinal chemistry. Its defined melting point, predictable solubility, and the dual reactivity of its hydroxyl groups provide a solid foundation for its application in complex synthetic endeavors. This guide has consolidated the available data and provided standardized protocols to empower researchers to confidently integrate this compound into their research and development workflows. The continued exploration of derivatives built from this scaffold holds significant promise for the creation of novel functional materials and potential therapeutic agents.

References

-

Chemsrc. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Novel Fluorene-Based Materials with 9,9-Dimethyl-9H-fluorene. Retrieved January 7, 2026, from [Link]

-

Alkali Scientific. (n.d.). This compound, 1 X 5 g (477923-5G). Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2020, August 9). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. Retrieved January 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. nbinno.com [nbinno.com]

- 4. 9H-フルオレン-9,9-ジメタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. alkalisci.com [alkalisci.com]

- 6. This compound | C15H14O2 | CID 345022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98 4425-93-8 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound | CAS#:4425-93-8 | Chemsrc [chemsrc.com]

- 10. echemi.com [echemi.com]

Introduction: The Architectural Significance of 9H-Fluorene-9,9-dimethanol

An In-Depth Technical Guide to 9H-Fluorene-9,9-dimethanol: Synthesis, Properties, and Applications

This compound is a unique bifunctional molecule built upon the rigid, planar, and aromatic fluorene nucleus. The true value of this compound lies in the two hydroxymethyl groups attached to the C9 position. This substitution pattern breaks the planarity of potential polymer chains, creating a "cardo" or loop-like structure that imparts remarkable properties to resulting materials. Furthermore, these reactive hydroxyl groups serve as versatile handles for synthetic chemists, allowing the fluorene scaffold to be integrated into a diverse array of more complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental identifiers and properties to its synthesis and key applications in materials science and its potential as a scaffold in medicinal chemistry.

Chemical Identity and Physicochemical Properties

Precise identification and understanding the physical characteristics of a compound are foundational to its application in research and development.

| Identifier | Value | Source(s) |

| CAS Number | 4425-93-8 | [1][2][3][4][5][6] |

| IUPAC Name | [9-(Hydroxymethyl)fluoren-9-yl]methanol | [6] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2][3][4][5] |

| Molecular Weight | 226.27 g/mol | [1][2][3][4][6] |

| PubChem CID | 345022 | [6] |

| InChI | 1S/C15H14O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16-17H,9-10H2 | [3][6] |

| InChIKey | RHBLISBUFROBBC-UHFFFAOYSA-N | [1][3][6] |

| SMILES | OCC1(CO)c2ccccc2-c3ccccc13 | [3] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 142-146.5 °C | [1][3] |

| Boiling Point | 422.8 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

Synthesis of this compound

The primary route to this compound is through the hydroxymethylation of 9H-fluorene. This reaction leverages the acidity of the C9 protons of the fluorene ring system.

Causality of the Synthetic Approach

The methylene bridge protons at the C9 position of fluorene are significantly more acidic (pKa ≈ 22.6 in DMSO) than typical hydrocarbons. This is due to the aromatic stabilization of the resulting fluorenyl anion, where the negative charge is delocalized over the entire tricyclic system. This inherent acidity allows for deprotonation with a moderately strong base, creating a potent nucleophile. This nucleophilic fluorenyl anion can then readily attack the electrophilic carbon of an aldehyde, such as formaldehyde (often supplied as its polymer, paraformaldehyde), to form the new C-C bonds. The reaction proceeds in two successive steps to yield the 9,9-disubstituted product.

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a composite representation based on established methods described in the literature[1][8]. Researchers should always consult primary sources and perform appropriate risk assessments before conducting any experiment.

1. Reagents and Equipment:

-

9H-Fluorene

-

Paraformaldehyde

-

Sodium ethoxide (or another suitable base like potassium carbonate)[8]

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (for quenching)

-

Toluene (for recrystallization)

-

Deionized water

-

Round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet

-

Ice bath

-

Buchner funnel and filtration apparatus

2. Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution or dispersion of paraformaldehyde and sodium ethoxide in DMSO.

-

Cooling: Cool the mixture in an ice bath to a temperature between 10 and 20 °C[2].

-

Addition of Fluorene: Add solid, powdered 9H-fluorene portion-wise to the cooled mixture while stirring vigorously. The use of solid fluorene is a key process improvement that can reduce the total solvent volume required[2].

-

Reaction: Allow the reaction to proceed at this temperature, monitoring its progress by Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding hydrochloric acid until the solution is acidic.

-

Precipitation: Pour the quenched reaction mixture into a beaker of cold deionized water to precipitate the crude product.

-

Isolation: Collect the crude this compound by vacuum filtration, washing the solid with deionized water.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as toluene, to yield the purified product as a white crystalline solid[2].

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Applications in Materials Science: The "Cardo" Advantage

The primary application of this compound is as a monomer for the synthesis of high-performance polymers, such as specialty polycarbonates and polyesters. The fluorene unit, when incorporated into a polymer backbone, confers a set of highly desirable properties.

Causality of Performance: The fluorene moiety is a rigid, bulky group. When polymers are formed using 9,9-disubstituted fluorene monomers, the fluorene unit is oriented perpendicular to the main polymer chain. This "cardo" structure has two major consequences:

-

Enhanced Thermal Stability: The bulky, rigid structure physically restricts the rotational and translational movement of the polymer chains. This inhibition of chain mobility leads to a significantly higher glass transition temperature (Tg) and improved overall thermal stability compared to polymers with more flexible backbones.

-

High Refractive Index and Low Birefringence: The fluorene unit is rich in aromatic rings, which contributes to a high molar refractivity and, consequently, a high refractive index in the resulting polymer. Simultaneously, the orthogonal arrangement of the fluorene "cardo" unit relative to the polymer backbone creates a complex, three-dimensional structure that effectively randomizes the orientation of polarizable groups, leading to very low birefringence (the difference in refractive index with the direction of light polarization). This combination of high refractive index and low birefringence is highly sought after for advanced optical applications.

Structure-Property Relationship Diagram

Caption: How the "cardo" structure of fluorene monomers enhances polymer properties.

Role in Drug Development and Medicinal Chemistry

While direct applications of this compound in synthesizing approved drugs are not extensively documented, the fluorene scaffold is a recognized "privileged structure" in medicinal chemistry. Fluorene derivatives have demonstrated a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties[9].

This compound serves as a valuable and versatile starting material for introducing a functionalized C2-unit at the sterically hindered C9 position. The two primary alcohol groups can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, amines, or ethers, providing a gateway to a diverse library of novel fluorene derivatives for biological screening. For example, the related compound 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) has been identified as a potential inhibitor of Candida biofilms[7]. This highlights the potential for C9-disubstituted fluorenes to serve as scaffolds for new therapeutic agents. The rigid fluorene backbone is an excellent scaffold for presenting appended functional groups in a well-defined three-dimensional orientation for interaction with biological targets like enzymes or receptors.

Safety and Handling

Based on aggregated GHS data, this compound is classified as Acute Toxicity 4, Oral (H302: Harmful if swallowed)[6].

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a molecular architect's tool. Its true value is realized upon its incorporation into larger systems. In materials science, its rigid "cardo" structure is a linchpin for creating next-generation optical polymers with exceptional thermal stability and unique refractive properties. In medicinal chemistry, it offers a robust and synthetically versatile scaffold for the exploration of new chemical space in the quest for novel therapeutics. The straightforward synthesis and the dual functionality of its hydroxyl groups ensure that this compound will remain a compound of significant interest to researchers and scientists across multiple disciplines.

References

- Sabanci, N.V. (2016). Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene. Google Patents (WO2016193215A1).

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Al-Faham, M. A., et al. (2023). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. ResearchGate. Retrieved from [Link]

-

Guo, M. X. (2022). Synthesis Of 9-fluorenylmethanol And 9,9-bis(Hydroxymethyl) Fluorene From Fluorene Of Anthracene Residue. Globe Thesis. Retrieved from [Link]

Sources

- 1. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene - Google Patents [patents.google.com]

- 2. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene - Google Patents [patents.google.com]

- 3. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CN118084613A - Method for synthesizing 9, 9-bis (hydroxymethyl) fluorene - Google Patents [patents.google.com]

- 5. CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents [patents.google.com]

- 6. This compound | C15H14O2 | CID 345022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. globethesis.com [globethesis.com]

- 9. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

Introduction: The Physicochemical Landscape of 9H-Fluorene-9,9-dimethanol

An In-depth Technical Guide to the Solubility of 9H-Fluorene-9,9-dimethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound, a derivative of the polycyclic aromatic hydrocarbon fluorene, is a molecule of significant interest in materials science and synthetic chemistry. Its rigid, planar fluorene core provides a foundation for creating materials with unique thermal and photophysical properties, while the two hydroxymethyl groups at the C9 position introduce sites for further chemical modification and influence its solubility characteristics.[1] Understanding the solubility of this compound is a critical first step in its application, governing everything from reaction conditions and purification strategies to its formulation in final products.

The molecular structure of this compound is inherently dichotomous. The large, nonpolar fluorene backbone is hydrophobic, while the two hydroxyl (-OH) functional groups are polar and capable of acting as both hydrogen bond donors and acceptors. This duality dictates its interaction with various organic solvents, making a systematic approach to solubility determination essential.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| Melting Point | 142-145 °C | [1] |

| Appearance | White to off-white solid | [3] |

| Functional Groups | Hydroxyl (-OH) | [1] |

Theoretical Solubility Profile: A Predictive Analysis

The fundamental principle of "like dissolves like" provides a strong framework for predicting the solubility of this compound.[4] The molecule's significant nonpolar surface area, contributed by the fluorene rings, suggests good solubility in nonpolar and moderately polar solvents. Concurrently, the presence of two hydroxyl groups allows for hydrogen bonding interactions, which should promote solubility in polar protic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl groups of this compound. Therefore, moderate to good solubility is anticipated. For instance, related fluorene compounds with polar functional groups, such as 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene, are known to be soluble in methanol.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents possess a dipole moment but do not have a hydrogen atom directly bonded to an electronegative atom. They can act as hydrogen bond acceptors. Given the overall polarity of this compound, it is expected to exhibit good solubility in these solvents. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.[5]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar fluorene core suggests that there will be favorable van der Waals interactions with nonpolar solvents. Solubility in aromatic solvents like toluene is likely to be higher than in aliphatic solvents like hexane, due to potential π-π stacking interactions between the fluorene rings and the benzene ring of toluene. The parent compound, fluorene, is soluble in toluene and other aromatic solvents.[6][7]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are excellent at dissolving a wide array of organic compounds. It is highly probable that this compound will be readily soluble in these solvents. For example, 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene is soluble in chloroform.[3]

-

Aqueous Solvents (e.g., Water): Despite the presence of two hydroxyl groups, the large hydrophobic fluorene backbone is expected to dominate, leading to very low solubility in water. This is a common characteristic for many fluorene derivatives.[3][8]

Summary of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good | Hydrogen bonding with -OH groups. |

| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Good to Excellent | Dipole-dipole interactions and hydrogen bond acceptance. |

| Chlorinated | Dichloromethane, Chloroform | Excellent | Effective solvation of both polar and nonpolar moieties. |

| Aromatic | Toluene | Good | Favorable π-π stacking and van der Waals interactions. |

| Nonpolar Aliphatic | Hexane | Low to Moderate | Primarily van der Waals interactions; less favorable than aromatics. |

| Aqueous | Water | Insoluble | Large hydrophobic fluorene backbone dominates. |

Experimental Determination of Equilibrium Solubility: A Validated Protocol

For drug development and process chemistry, precise, quantitative solubility data is indispensable. The "gold standard" for determining equilibrium solubility is the shake-flask method.[9][10] This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C or 37 °C).

Materials:

-

High-purity this compound

-

Analytical grade organic solvents

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system

Experimental Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

-

Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials. It is advisable to prepare each solvent condition in triplicate to assess variability.[9]

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures at a moderate speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[11]

-

Causality Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The concentration should plateau, showing no significant change between the later time points.[9]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) to remove any microscopic particulate matter. Trustworthiness Check: This filtration step is critical; failure to remove fine particles will lead to an overestimation of solubility.[10][12]

-

Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the calibration standards and the prepared samples using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

The resulting value is the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Conclusion

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemsrc. This compound | CAS#:4425-93-8. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube, 11 Feb. 2025. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Summary of solubility measurement protocols of each company before harmonization. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

National Center for Biotechnology Information. This compound | C15H14O2 | CID 345022. PubChem. [Link]

-

National Center for Biotechnology Information. 9H-Fluorene-9-methanol | C14H12O | CID 90466. PubChem. [Link]

-

Sciencemadness Wiki. Fluorene. [Link]

-

Solubility of Things. 9-Methylfluorene. [Link]

-

ChemBK. Fluorene. [Link]

Sources

- 1. This compound 98 4425-93-8 [sigmaaldrich.com]

- 2. This compound | C15H14O2 | CID 345022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 9H-Fluorene-9,9-dimethanol

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of 9H-Fluorene-9,9-dimethanol (FDM), a pivotal fluorene derivative with significant applications in materials science and as a structural motif in medicinal chemistry. This document delves into the synthesis, detailed structural analysis based on single-crystal X-ray diffraction data, spectroscopic characterization, and conformational possibilities of FDM. By elucidating the fundamental chemical and physical properties of this molecule, this guide aims to equip researchers and professionals in drug development and materials science with the foundational knowledge required for its effective utilization and further derivatization.

Introduction: The Significance of the Fluorene Scaffold

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged scaffold in both materials science and medicinal chemistry. Its rigid, planar, and electron-rich nature imparts unique photophysical and electronic properties, making fluorene derivatives ideal candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1] In the realm of drug discovery, the fluorene core is present in a number of pharmacologically active compounds, where it can engage in critical π-π stacking interactions with biological targets.[2][3]

The 9-position of the fluorene ring is particularly susceptible to functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. This compound (FDM), with its two hydroxymethyl groups at the C9 position, is a key derivative that serves as a versatile building block for more complex architectures, including polymers and ligands. This guide will provide an in-depth analysis of its fundamental molecular structure and conformation.

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's properties begins with its synthesis and characterization. The preparation of this compound is typically achieved through a two-step process starting from 9H-fluorene.

Synthesis Protocol: A Two-Step Approach

The synthesis proceeds via a hydroxymethylation reaction at the C9 position of fluorene. The following protocol is a representative method based on established literature procedures.[4][5][6]

Step 1: Hydroxymethylation of 9H-Fluorene

-

Reaction Principle: The acidic proton at the C9 position of fluorene is abstracted by a strong base, generating a fluorenyl anion. This nucleophile then attacks the electrophilic carbon of an aldehyde, typically paraformaldehyde, to introduce the hydroxymethyl groups.

-

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, a solution of 9H-fluorene in a suitable aprotic solvent (e.g., dimethyl sulfoxide - DMSO) is prepared.

-

A strong base, such as sodium methoxide or potassium tert-butoxide, is added portion-wise at room temperature under a nitrogen atmosphere.

-

Paraformaldehyde is then added to the reaction mixture, and the solution is heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or a dilute acid solution.

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the fluorenyl anion, which can lead to the formation of fluorenone as a significant byproduct.

-

Aprotic Solvent: DMSO is an effective solvent for this reaction as it can dissolve both the fluorene and the base, and its polar aprotic nature facilitates the nucleophilic attack.

-

Strong Base: A base with a pKa higher than that of fluorene's C9 proton is required for efficient deprotonation.

-

Purification: Recrystallization is a critical step to obtain a high-purity product suitable for subsequent applications and detailed characterization.

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorene backbone, typically in the range of 7.2-7.8 ppm. The methylene protons of the two hydroxymethyl groups will appear as a singlet or a set of doublets (if diastereotopic) further upfield, and the hydroxyl protons will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the fluorene moiety and a distinct signal for the sp³-hybridized C9 carbon. The carbons of the hydroxymethyl groups will also be evident in the aliphatic region of the spectrum.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational modes for this compound include:

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.[7]

-

C-H Stretching (Aromatic): Sharp peaks typically observed above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ range corresponding to the methylene groups.

-

C=C Stretching (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.[8]

-

C-O Stretching: A strong band in the 1000-1200 cm⁻¹ region, indicative of the primary alcohol C-O bond.[7]

Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction, providing a detailed picture of its bond lengths, bond angles, and conformational preferences.

Crystallographic Data and Molecular Geometry

A recent study by Hanauer et al. (2024) provides a detailed crystallographic analysis of this compound. The key structural parameters are summarized in the table below.

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁2₁2₁ | Defines the arrangement of molecules within the crystal. |

| C9-C(methylene) Bond Length | ~1.54 Å | Typical single bond length between two sp³-hybridized carbon atoms. |

| C(methylene)-O Bond Length | ~1.43 Å | Standard single bond length for a C-O bond in an alcohol. |

| C-C-C Angle in Fluorene | ~105-133° | The internal angles of the five-membered ring deviate from the ideal 109.5°, indicating ring strain. |

| C9-C(methylene)-O Angle | ~112° | Close to the ideal tetrahedral angle. |

| Dihedral Angle (Benzene Rings) | ~5.1° | The two benzene rings of the fluorene core are not perfectly coplanar, exhibiting a slight twist.[2] |

Conformational Analysis

The conformation of the two hydroxymethyl groups at the C9 position is a key determinant of the molecule's overall shape and its potential for intermolecular interactions, such as hydrogen bonding.

-

Torsional Angles: The orientation of the hydroxyl groups is defined by the torsion angles around the C9-C(methylene) bonds. The reported torsion angles of 84.5° and -96.1° for the C1-C14-O1-H1 and C1-C15-O2-H2 atomic sequences, respectively, indicate that the hydroxyl groups adopt a staggered conformation relative to the fluorene backbone.[2] This arrangement minimizes steric hindrance between the hydroxyl groups and the aromatic rings.

-

Hydrogen Bonding: In the solid state, the hydroxyl groups of this compound are involved in a network of intermolecular hydrogen bonds. This hydrogen bonding plays a crucial role in the packing of the molecules in the crystal lattice and influences the material's bulk properties, such as its melting point.

Molecular Conformation Diagram

Caption: Conformational arrangement of hydroxymethyl groups in FDM.

Applications in Research and Development

The unique structural features of this compound make it a valuable precursor in several areas of research and development.

Polymer Chemistry

The two hydroxyl groups of FDM provide reactive sites for polymerization reactions. It can be used as a diol monomer in the synthesis of polyesters and polyurethanes. The incorporation of the rigid fluorene unit into the polymer backbone can enhance the thermal stability and mechanical properties of the resulting materials.

Medicinal Chemistry and Drug Development

While this compound itself is not typically a pharmacologically active agent, it serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[9][10] The fluorene scaffold can be further functionalized to create derivatives that target specific biological pathways. The diol functionality allows for the attachment of various pharmacophores through ester or ether linkages.

Conclusion

This compound is a fundamentally important molecule whose structural and conformational properties are well-defined. Its synthesis is readily achievable, and its characterization by standard spectroscopic methods is straightforward. The detailed knowledge of its molecular geometry, derived from single-crystal X-ray diffraction, provides a solid foundation for computational modeling and the rational design of new materials and potential drug candidates. As a versatile building block, this compound will undoubtedly continue to play a significant role in the advancement of both materials science and medicinal chemistry.

References

-

Hanauer, T., Seidel, P., Seichter, W., & Mazik, M. (2024). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Molbank, 2024(1), M1928. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Novel Fluorene-Based Materials with 9,9-Dimethyl-9H-fluorene. Retrieved from [Link]

-

Protheragen. (2023). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Retrieved from [Link]

- Google Patents. (2016). Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.

-

El-Sayed, N. N. E., et al. (2019). Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. Bioorganic Chemistry, 89, 103013. [Link]

- Google Patents. (2016). Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.

-

ResearchGate. (n.d.). Preparation and properties of 9, 9-bis(methoxymethyl) fluorene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra, a the C=O stretching vibration and b the –CH2– and –CH3.... Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra of fluorene, 1-methylfluorene and 1,8-dimethylfluorene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the isolated dihydrodiols formed from fluorene and.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Fluorene. Retrieved from [Link]

-

PubChem. (n.d.). 9H-Fluorene-9-methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of fluorene single crystal. Retrieved from [Link]

-

PubMed. (n.d.). Bond angle versus torsional deformation in an overcrowded alkene: 9-(2,2,2-triphenylethylidene)fluorene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 3.2: Conformational analyses. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 9.1: Rotation about Single Bonds- Conformations. Retrieved from [Link]

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene - Google Patents [patents.google.com]

- 5. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 9H-Fluorene-9,9-dimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Fluorene-9,9-dimethanol is a key bifunctional fluorene derivative that serves as a versatile building block in medicinal chemistry and materials science. Its rigid, dibenzylic structure, coupled with the reactive primary hydroxyl groups at the C9 position, makes it an attractive scaffold for the synthesis of a diverse array of complex molecules, including novel therapeutic agents and advanced organic materials. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the rational design of subsequent chemical transformations.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections synthesize fundamental spectroscopic principles with practical, field-proven insights to offer a robust framework for the characterization of this important molecule.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with the systematic IUPAC name [9-(hydroxymethyl)fluoren-9-yl]methanol, is foundational to interpreting its spectral data.[1] The molecule possesses a plane of symmetry through the C9 carbon and the two attached hydroxymethyl groups. This symmetry significantly influences its NMR spectra, leading to a reduced number of unique signals for the aromatic protons and carbons.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the base-catalyzed hydroxymethylation of 9H-fluorene with formaldehyde.[2][3][4] Understanding the synthetic route is critical for anticipating potential impurities that may be observed in spectroscopic analysis, such as unreacted fluorene or the mono-substituted intermediate, 9-fluorenemethanol.

Experimental Protocol: Synthesis

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of sodium methoxide in methanol, add dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add paraformaldehyde to the mixture, followed by the portion-wise addition of solid 9H-fluorene.[2] The use of solid fluorene is a key process improvement that reduces the overall solvent volume.[2]

-

Reaction Conditions: Maintain the reaction mixture at a controlled temperature, typically between 10-20°C, with stirring.[3]

-

Work-up: Quench the reaction with an acid, such as hydrochloric acid.[3] The product is then precipitated by the addition of water and collected by filtration.[2]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield high-purity this compound.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the fluorene backbone, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | Doublet | 2H | Aromatic (H4, H5) |

| ~ 7.5 | Doublet | 2H | Aromatic (H1, H8) |

| ~ 7.3 | Triplet | 2H | Aromatic (H2, H7) |

| ~ 7.2 | Triplet | 2H | Aromatic (H3, H6) |

| ~ 3.8 | Singlet | 4H | -CH₂- |

| Variable | Singlet (broad) | 2H | -OH |

Expertise & Experience in Interpretation:

-

Aromatic Region (7.2-7.8 ppm): The aromatic region displays a classic pattern for a symmetrically 9,9-disubstituted fluorene. The protons furthest downfield (~7.8 ppm) are H4 and H5, which are deshielded by the diamagnetic anisotropy of the neighboring aromatic ring. The symmetry of the molecule results in four distinct signals for the eight aromatic protons.

-

Methylene Protons (~3.8 ppm): The two methylene groups (-CH₂-) are chemically and magnetically equivalent due to the molecule's symmetry, giving rise to a single, sharp singlet integrating to four protons.

-

Hydroxyl Protons (Variable): The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. This signal is often broad and can be confirmed by a D₂O exchange experiment, where the peak will disappear.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. Due to the molecule's symmetry, only seven distinct carbon signals are expected in the proton-decoupled spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | Quaternary Aromatic (C11, C13) |

| ~ 141 | Quaternary Aromatic (C12, C14) |

| ~ 128 | Aromatic CH (C4, C5) |

| ~ 127 | Aromatic CH (C2, C7) |

| ~ 124 | Aromatic CH (C3, C6) |

| ~ 120 | Aromatic CH (C1, C8) |

| ~ 70 | -CH₂- |

| ~ 55 | Quaternary (C9) |

Expertise & Experience in Interpretation:

-

Quaternary Carbons: The signal for the C9 carbon is a key identifier, appearing around 55 ppm. The quaternary aromatic carbons (C11, C12, C13, C14) will appear as weak signals in the downfield region of the spectrum.

-

Methylene Carbon: The carbon of the two equivalent methylene groups gives a distinct signal around 70 ppm.

-

Aromatic Carbons: The aromatic CH carbons will appear in the typical range of 120-130 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to the O-H and C-H stretching vibrations, as well as characteristic peaks for the aromatic system. An ATR-IR spectrum of this compound is available from commercial sources such as Aldrich.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3600-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 3000-2850 | Aliphatic C-H stretch | Medium |

| ~1600, ~1450 | Aromatic C=C stretch | Medium to Strong |

| ~1050 | C-O stretch (primary alcohol) | Strong |

| ~740 | Aromatic C-H bend (ortho-disubstituted) | Strong |

Expertise & Experience in Interpretation:

-

O-H Stretch: The most prominent feature is the broad, strong absorption in the 3600-3200 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl groups. The broadness is a direct consequence of the intermolecular hydrogen bonding in the solid state or in concentrated solutions.

-

C-O Stretch: A strong band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol functional groups.

-

Aromatic C-H Bending: A strong absorption around 740 cm⁻¹ is characteristic of the out-of-plane C-H bending of the four adjacent protons on each of the ortho-disubstituted benzene rings of the fluorene core.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺•) and characteristic fragmentation patterns.

Expected Fragmentation Pathway:

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

| m/z | Proposed Fragment | Notes |

| 226 | [C₁₅H₁₄O₂]⁺• | Molecular ion (M⁺•) |

| 208 | [C₁₅H₁₂O]⁺• | Loss of water (H₂O) |

| 195 | [C₁₄H₁₁O]⁺ | Loss of a hydroxymethyl radical (•CH₂OH) |

| 165 | [C₁₃H₉]⁺ | Fluorenyl cation, loss of formaldehyde (CH₂O) from m/z 195 |

Expertise & Experience in Interpretation:

-

Molecular Ion: The molecular ion at m/z 226 should be observable, although its intensity may vary.

-

Loss of Water: A peak at m/z 208, corresponding to the loss of a water molecule, is a common fragmentation pathway for alcohols.

-

Loss of Hydroxymethyl Radical: The cleavage of a C-C bond to lose a hydroxymethyl radical (•CH₂OH, 31 Da) would result in a fragment at m/z 195. This would be a stable benzylic carbocation.

-

Fluorenyl Cation: A prominent peak at m/z 165, corresponding to the stable fluorenyl cation, is a characteristic fragment for many fluorene derivatives. This can be formed by the loss of formaldehyde from the m/z 195 fragment.

Conclusion

The spectroscopic characterization of this compound is straightforward due to its high degree of symmetry. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for confirming the structure and purity of this important synthetic intermediate. The predictable nature of its spectra, based on fundamental principles and comparison with related fluorene derivatives, allows for confident identification and quality control in research and development settings.

References

- Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.

- Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.

-

Preparation and properties of 9, 9-bis(methoxymethyl) fluorene. ResearchGate. [Link]

- Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.

-

This compound. PubChem. [Link]

-

9H-Fluorene-9-methanol. PubChem. [Link]

-

Examples of fluorene derivatives reported by us previously.[5][6]. ResearchGate. [Link]

-

9H-Fluorene, 9,9-dimethyl-. NIST WebBook. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. Journal of the Chemical Society B: Physical Organic. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

-

9H-Fluoren-9-one. NIST WebBook. [Link]

-

New Two-Photon Absorbing Fluorene Derivatives: Synthesis and Nonlinear Optical Characterization. University of Central Florida. [Link]

-

9H-Fluoren-9-ol. NIST WebBook. [Link]

-

Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI. [Link]

-

Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. ResearchGate. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

9H-Fluorene-9-methanol, .alpha.-phenyl-, acetate - Optional[13C NMR]. SpectraBase. [Link]

-

HJH NMR coupling constants for diene free sterols 9a-15a and acetates... ResearchGate. [Link]

Sources

- 1. This compound | C15H14O2 | CID 345022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene - Google Patents [patents.google.com]

- 3. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 9H-Fluorene, 9,9-dimethyl- [webbook.nist.gov]

thermal stability and decomposition of 9H-Fluorene-9,9-dimethanol

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 9H-Fluorene-9,9-dimethanol

Abstract